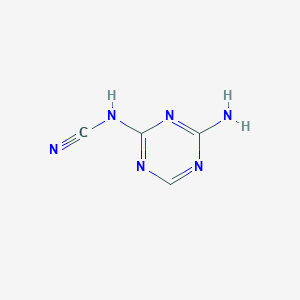
4-Chloro-2-(6-chloro-4-methyl-2H-1-benzopyran-3-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(6-chloro-4-methyl-2H-1-benzopyran-3-yl)phenol is a synthetic organic compound that belongs to the class of phenols and benzopyrans This compound is characterized by the presence of two chlorine atoms and a methyl group attached to a benzopyran ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(6-chloro-4-methyl-2H-1-benzopyran-3-yl)phenol typically involves multi-step organic reactions. One common method includes the chlorination of 4-methyl-2H-1-benzopyran-3-yl)phenol followed by further substitution reactions to introduce the second chlorine atom. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature and solvent conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-(6-chloro-4-methyl-2H-1-benzopyran-3-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atoms or modify the benzopyran ring.
Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of dechlorinated or modified benzopyran derivatives.
Substitution: Formation of substituted phenols with various functional groups.
Applications De Recherche Scientifique
4-Chloro-2-(6-chloro-4-methyl-2H-1-benzopyran-3-yl)phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-(6-chloro-4-methyl-2H-1-benzopyran-3-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit microbial growth by interfering with cell wall synthesis or disrupt cancer cell proliferation by targeting specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-3-methylphenol: Similar in structure but lacks the benzopyran ring.
4-Chloro-2-methylphenol: Another phenolic compound with a different substitution pattern.
6-Chloro-4-methyl-2H-1-benzopyran-3-yl)phenol: Similar benzopyran structure but different substitution.
Uniqueness
4-Chloro-2-(6-chloro-4-methyl-2H-1-benzopyran-3-yl)phenol is unique due to the presence of both chlorine atoms and the benzopyran ring, which confer specific chemical and biological properties not found in the similar compounds listed above
Propriétés
Numéro CAS |
88072-77-9 |
|---|---|
Formule moléculaire |
C16H12Cl2O2 |
Poids moléculaire |
307.2 g/mol |
Nom IUPAC |
4-chloro-2-(6-chloro-4-methyl-2H-chromen-3-yl)phenol |
InChI |
InChI=1S/C16H12Cl2O2/c1-9-12-6-11(18)3-5-16(12)20-8-14(9)13-7-10(17)2-4-15(13)19/h2-7,19H,8H2,1H3 |
Clé InChI |
OKAQSWQIRNWBEV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(COC2=C1C=C(C=C2)Cl)C3=C(C=CC(=C3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



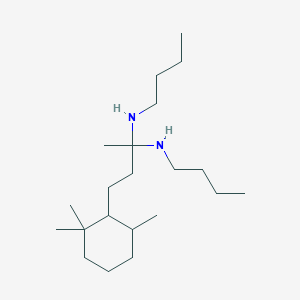
![N-(3-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14379548.png)
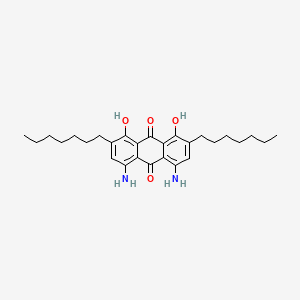
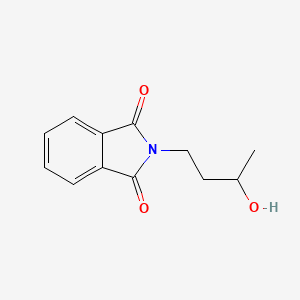
![2-Propen-1-one, 3-[4-(dimethylamino)phenyl]-1-(4-phenoxyphenyl)-](/img/structure/B14379567.png)
![4-Chloro-5-{[(2-methylphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B14379571.png)


![1-[2,2-Bis(methylsulfanyl)ethenesulfonyl]pentan-2-OL](/img/structure/B14379586.png)

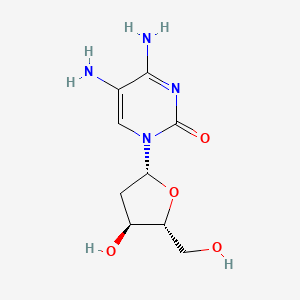
![4-[5-(Diaminomethylidene)furan-2(5H)-ylidene]-2-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14379604.png)
